Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a spirocyclic framework that can impart unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Construction of the Spirocyclic Framework: The spirocyclic structure can be synthesized via a multi-step process involving the formation of a lactam intermediate, followed by cyclization with appropriate reagents.
Final Coupling Step: The final step involves coupling the benzo[d][1,3]dioxole moiety with the spirocyclic lactam under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. The compound may interact with tubulin, disrupting microtubule dynamics and leading to mitotic blockade.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which also contain the benzo[d][1,3]dioxole moiety, are used as insecticide synergists.
Spirocyclic Compounds: Spirooxindoles and spirocyclic lactams, which share the spirocyclic framework, are known for their diverse biological activities.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone apart is its combination of the benzo[d][1,3]dioxole moiety with a spirocyclic structure, which can result in unique biological properties not observed in other compounds. This dual structural feature can enhance its interaction with multiple biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-15(12-1-2-13-14(9-12)21-11-20-13)17-5-8-22-16(10-17)3-6-19-7-4-16/h1-2,9H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLIJPVHLZPXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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